加兰素(猪)

描述

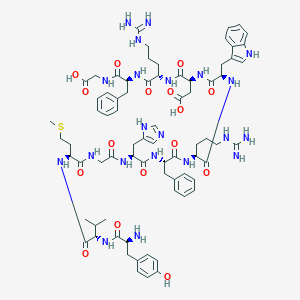

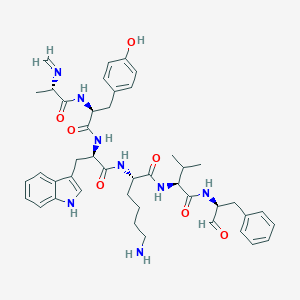

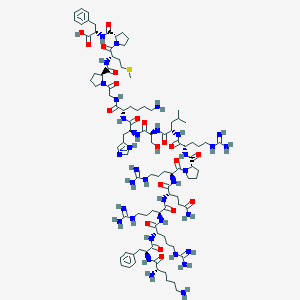

Galanin is a novel biologically active peptide identified from porcine intestine, characterized by its unique structure and wide array of physiological functions. Discovered through chemical detection methods, galanin consists of 29 amino acids and exhibits a range of biological activities, including smooth muscle contraction and modulation of glucose metabolism (Tatemoto et al., 1983).

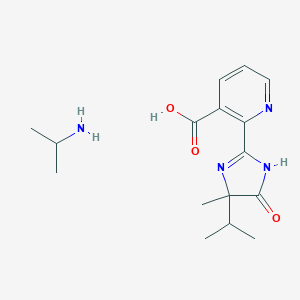

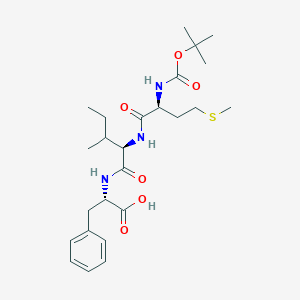

Synthesis Analysis

The synthesis of galanin involves assembling seven peptide fragments followed by deprotection, employing specific techniques to prevent undesirable side reactions. This synthetic approach has successfully yielded galanin with bioactivities akin to the natural peptide, including potent contractile activity on rat ileum and modulation of glucose levels (Yajima et al., 1986).

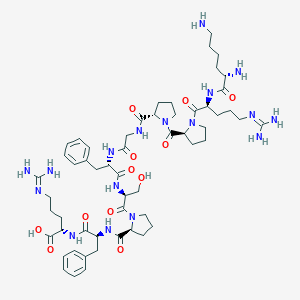

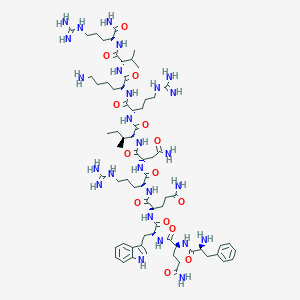

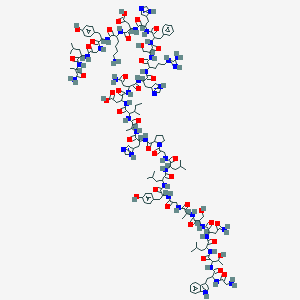

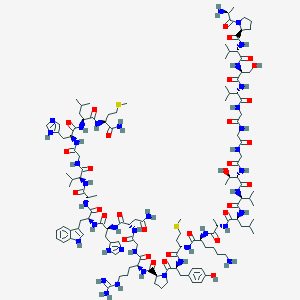

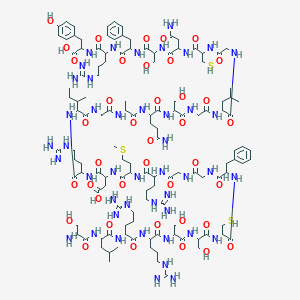

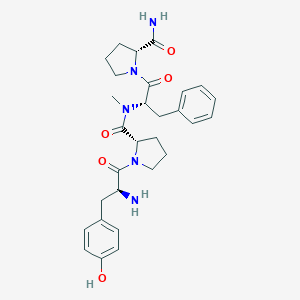

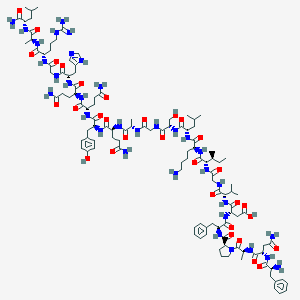

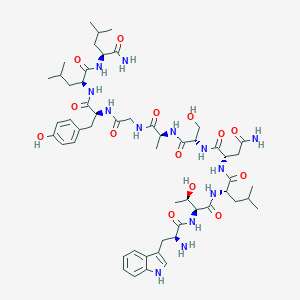

Molecular Structure Analysis

Two-dimensional proton NMR spectroscopy in membrane-mimicking environments has revealed that porcine galanin displays well-defined regions with turn structures, indicating a partially structured peptide with areas of flexibility. This structural insight is crucial for understanding galanin's interaction with its receptor (Ohman et al., 1998).

Chemical Reactions and Properties

Galanin's chemical properties are influenced by its amino acid composition and structure, enabling interactions with specific receptors and biological systems. The peptide's activity can be modulated through structural modifications, as evidenced by analogs and fragments showing varying degrees of biological activity (Yanaihara et al., 1991).

Physical Properties Analysis

The monomeric nature of galanin in aqueous solutions, confirmed through sedimentation equilibrium analysis, and the peptide's capability to adopt nascent helical structures in certain regions, underscore the importance of its physical properties in receptor interaction and biological function (Morris et al., 1995).

Chemical Properties Analysis

Galanin's ability to modulate growth hormone release through hypothalamic action, without affecting anterior pituitary cells in vitro, highlights its specific chemical interactions at the neurological level. This action suggests galanin's role as a neuromodulator, affecting the release of pituitary hormones through hypothalamic pathways (Ottlecz et al., 1986).

科学研究应用

Growth Hormone Secretion : Galanin significantly increases serum growth hormone and enhances growth hormone response, particularly in young ovulatory women (Giustina et al., 1995). It also stimulates growth hormone secretion in humans and rats (Holst et al., 1993), (Ottlecz et al., 1986).

Smooth Muscle Activity : Galanin contracts smooth muscle preparations in rats and impacts smooth muscle tension in the opossum internal anal sphincter (Tatemoto et al., 1983), (Chakder & Rattan, 1991).

Nervous System and Gastrointestinal Tract : Galanin is involved in nerve fiber distribution and function throughout the gastrointestinal tract (Ekblad et al., 1985). It also has high concentrations in the central nervous system, particularly in the neurohypophysis, hypothalamus, and sacral spinal cord (Ch'ng et al., 1985).

Endocrine Tumors : Galanin is secreted by prolactin-secreting tumors, suggesting a role in the induction of these tumors (Vrontakis et al., 1987).

Receptor Interaction : Galanin performs its physiological functions via a membrane-bound receptor, with the rat GALR2 receptor primarily coupled to the activation of phospholipase C, impacting various processes like nociception, cognition, and insulin secretion (Smith et al., 1997).

Respiratory Tract Functions : Galanin may influence airway, vascular, and secretory functions in the mammalian respiratory tract (Cheung et al., 1985).

Biochemical Properties : Galanin-like immunoreactivity has been detected in various species, with differences in certain biochemical properties (Díaz‐Miranda et al., 1996).

未来方向

Galanin is undoubtedly involved in the regulation of inflammatory processes . It has been suggested that increased GAL presence is related to the involvement of GAL in organ renewal . It is tempting to speculate that GAL may be used in the treatment of gastroenteritis . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .

属性

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIZIJTGAYEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H213N43O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583154 | |

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanin (porcine) | |

CAS RN |

88813-36-9, 121806-90-4 | |

| Record name | Galanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)